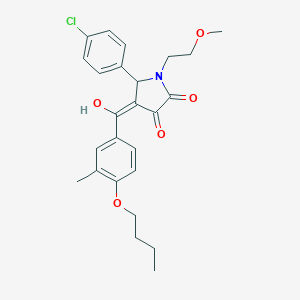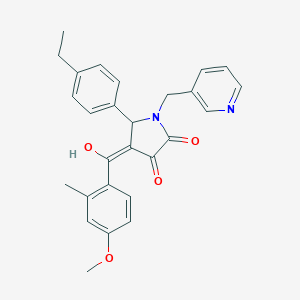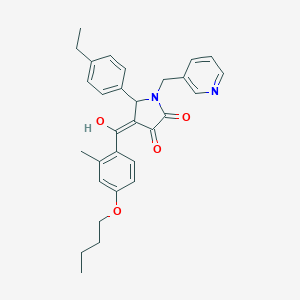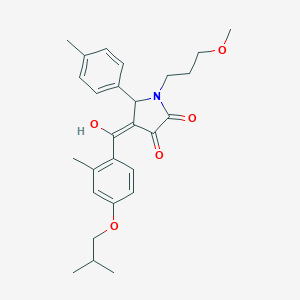![molecular formula C19H15FN2O3 B266902 2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMB or FMB-1, and it has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
FMB-1 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, FMB-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, FMB-1 has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In drug discovery, FMB-1 has been used as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of FMB-1 is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell cycle progression and the induction of apoptosis. FMB-1 has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
FMB-1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of neurotransmitter activity in the brain. FMB-1 has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FMB-1 in lab experiments is its potential as a lead compound for the development of new drugs. FMB-1 has also been shown to have a range of biochemical and physiological effects, which may make it a useful tool for studying various biological processes. However, one limitation of using FMB-1 in lab experiments is its relatively low yield, which may make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on FMB-1, including the development of more efficient synthesis methods, the study of its potential as a neuroprotective agent and cognitive enhancer, and the development of new drugs based on its structure. Additionally, further research is needed to fully understand the mechanism of action of FMB-1 and its potential applications in various fields.
Conclusion
In conclusion, FMB-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB-1 has been synthesized using different methods, and it has been studied extensively for its potential applications in cancer research, neuroscience, and drug discovery. FMB-1 has a range of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on FMB-1, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
FMB-1 can be synthesized using different methods, including the reaction between 2-fluoro-N-(3-nitrophenyl)benzamide and 2-furylacetic acid followed by reduction with palladium on carbon. Another synthesis method involves the reaction between 2-fluoro-N-(3-nitrophenyl)benzamide and 2-furylcarboxylic acid, followed by reduction with sodium dithionite. The yield of FMB-1 using these methods ranges from 30 to 70%.
Propiedades
Nombre del producto |
2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Fórmula molecular |
C19H15FN2O3 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-fluoro-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O3/c20-17-9-2-1-8-16(17)19(24)22-14-6-3-5-13(11-14)18(23)21-12-15-7-4-10-25-15/h1-11H,12H2,(H,21,23)(H,22,24) |
Clave InChI |
FVFRQDVFCSJNDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)

